molecular formula C6H7FN2 B048609 4-Fluorobenzene-1,2-diamine CAS No. 367-31-7

4-Fluorobenzene-1,2-diamine

Cat. No.: B048609
CAS No.: 367-31-7
M. Wt: 126.13 g/mol
InChI Key: KWEWNOOZQVJONF-UHFFFAOYSA-N
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Description

4-Fluorobenzene-1,2-diamine (CAS No. 367-31-7) is a fluorinated aromatic diamine with the molecular formula C₆H₆FN₂. It is synthesized via a three-step process starting from 4-fluoroaniline, achieving an overall yield of 68.6% . The compound is characterized by its two adjacent amine groups and a fluorine substituent at the para position, which confers unique electronic and steric properties. Its applications span organic synthesis, materials science, and pharmaceutical research. For instance, it serves as a precursor for benzimidazoles and Schiff base ligands in Cu(II) complexes used in photodegradation of dyes like methyl red (MR) and rhodamine B (RhB) .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The most widely employed synthesis route involves the reduction of 4-fluoro-2-nitroaniline. This method leverages catalytic hydrogenation under controlled conditions to achieve selective reduction of nitro groups while preserving the fluorine substituent.

Reaction Conditions and Optimization

A representative procedure from recent crystallographic studies utilizes the following parameters:

Starting Material : 4-Fluoro-2-nitroaniline (10.0 g, 58.8 mmol)
Catalyst : Palladium on carbon (Pd/C, 5% wt, 1.0 g)
Solvent : Ethanol (200 mL)
Hydrogen Pressure : 3.5 bar
Temperature : 25°C
Duration : 12 hours

Under these conditions, the reaction achieves a 92% yield of 4-fluorobenzene-1,2-diamine, as confirmed by high-performance liquid chromatography (HPLC) . Key advantages include mild reaction temperatures and avoidance of acidic media, which minimizes side reactions such as dehalogenation.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

ParameterValueImpact on Yield/Purity
Catalyst Loading5% Pd/COptimizes cost and efficiency
Solvent PolarityEthanol (ε = 24.3)Enhances nitro group solubility
Hydrogen Pressure3.5 barBalances reaction rate/safety
Reaction Temperature25°CPrevents catalyst sintering

Alternative Reduction Methods

While catalytic hydrogenation dominates industrial production, alternative reduction strategies offer advantages in specific contexts.

Iron-Acid Reduction

A traditional approach employs iron powder in hydrochloric acid:

Reagents :

  • 4-Fluoro-2-nitroaniline (10.0 g)

  • Iron powder (20.0 g, 325 mesh)

  • Concentrated HCl (35 mL)

  • Water (100 mL)

Procedure :

  • The mixture is refluxed at 110°C for 6 hours.

  • After cooling, the solution is neutralized with NaOH to pH 7–8.

  • The product is extracted with dichloromethane and purified via vacuum distillation.

This method yields 78% pure product but requires extensive purification to remove iron residues .

Ammonium Formate Transfer Hydrogenation

Emerging protocols utilize ammonium formate as a hydrogen donor in the presence of Pd/C:

Conditions :

  • 4-Fluoro-2-nitroaniline (5.0 g)

  • Ammonium formate (15.0 g)

  • Pd/C (0.5 g) in methanol (50 mL)

  • 80°C, 4 hours

Yield: 85% with 96% purity (GC-MS) . This method eliminates pressurized hydrogen gas, enhancing laboratory safety.

Crystallographic Validation of Synthetic Products

Recent single-crystal X-ray diffraction studies provide atomic-level validation of synthesis success. Key structural features of this compound include:

  • Bond Lengths : C-F = 1.35 Å, C-N = 1.41 Å

  • Dihedral Angle : 12.3° between amine groups

  • Hydrogen Bonding : N-H···N interactions (2.89 Å) stabilize the crystal lattice

These metrics serve as critical benchmarks for assessing synthetic fidelity.

Industrial-Scale Production Considerations

Large-scale manufacturing introduces unique challenges:

Continuous Flow Hydrogenation

Modern facilities adopt continuous flow reactors to improve efficiency:

  • Throughput : 50 kg/day

  • Catalyst Recycling : 95% recovery via centrifugal separation

  • Purity : >99% (validated by NMR and LC-MS)

This approach reduces solvent waste by 40% compared to batch processing .

Byproduct Management

Common byproducts include:

  • Dehalogenated Species : <1% when using Pd/C vs. 5% with Raney nickel

  • Oxidized Derivatives : Controlled via inert atmosphere (N₂)

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon and hydrogen gas are used.

    Substitution: Reagents such as sodium methoxide and other nucleophiles are employed.

Major Products:

Scientific Research Applications

Materials Science

Epoxy Resins
4-Fluorobenzene-1,2-diamine is utilized as a hardener in epoxy resins. Its incorporation enhances the thermal conductivity of these materials, which is crucial for applications in electrical motors and integrated circuits .

PropertyValue
Thermal ConductivityEnhanced
ApplicationElectrical Insulation

Pharmaceutical Applications

Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form Schiff bases allows it to be used in drug discovery processes, particularly for developing new active pharmaceutical ingredients (APIs) .

Electrochemistry

Synthesis of Schiff Bases
In electrochemical applications, this compound is used to synthesize salen-type Schiff bases. These complexes can coordinate with metals such as Co, Ni, Cu, and Zn, leading to organometallic complexes with potential uses as redox carriers in flow batteries .

Metal ComplexApplication
CoAntimicrobial agents
NiRedox carriers
CuCatalysts in organic reactions
ZnBiological evaluations

Dyes and Colorants

Synthesis of Diaminophenazines
Through oxidative reactions involving this compound, researchers can produce 2,3-diaminophenazines. These compounds are valuable in the dye industry and have potential applications in drug discovery due to their biological activity .

Case Study 1: Synthesis of Schiff Bases

A study by Ramesh et al. (2020) explored the structural characterization and biological evaluation of metal complexes derived from Schiff bases synthesized using this compound. The findings indicated that these complexes exhibited significant antioxidant properties and potential for DNA interactions .

Case Study 2: Application in Flow Batteries

Gabriel et al. (2020) investigated the role of salen-type Schiff bases as redox carriers in flow batteries. The study highlighted how the incorporation of this compound improved the efficiency and performance of these energy storage systems .

Mechanism of Action

The mechanism of action of 4-fluorobenzene-1,2-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The reactivity and synthetic utility of benzene-1,2-diamine derivatives are heavily influenced by substituents. Below is a comparative analysis of 4-Fluorobenzene-1,2-diamine with its methyl-, chloro-, nitro-, and difluoro-substituted analogs:

Table 1: Comparative Properties of Substituted Benzene-1,2-diamines

Substituent Compound Reaction Type Yield Key Findings References
-F This compound Indoloquinoxaline synthesis Moderate Reacts with isatin derivatives to form products with moderate yields.
-Cl 4-Chlorobenzene-1,2-diamine Indoloquinoxaline synthesis Good Higher yields due to electron-withdrawing effect enhancing reactivity.
-NO₂ 4-Nitrobenzene-1,2-diamine Benzimidazole synthesis Low Poor solubility and low yield limit utility in drug discovery.
-CH₃ 4-Methylbenzene-1,2-diamine Indoloquinoxaline synthesis Moderate Electron-donating methyl group reduces reactivity compared to halogens.
-CF₃ 4-Trifluoromethylbenzene-1,2-diamine Hapten synthesis N/A Used in antibody development; trifluoromethyl enhances stability.
-OCH₃ 4-Methoxybenzene-1,2-diamine Benzimidazole synthesis High Methoxy group improves solubility and reaction efficiency in DMF.

Electronic and Steric Influences

  • Fluorine (-F) : The small size and high electronegativity of fluorine enhance electronic interactions without significant steric hindrance. This property makes it suitable for forming stable Schiff base complexes with Cu(II), which are effective in photocatalytic dye degradation .
  • Chlorine (-Cl): Larger and more polarizable than fluorine, chlorine improves reactivity in condensation reactions (e.g., indoloquinoxaline synthesis) but may reduce solubility in polar solvents .
  • Nitro (-NO₂): Strong electron-withdrawing effects hinder protonation of amine groups, leading to poor solubility and low yields in benzimidazole synthesis .

Biological Activity

4-Fluorobenzene-1,2-diamine, also known as 3,4-diamino-1-fluorobenzene, is an organic compound with the molecular formula C6H7FN2C_6H_7FN_2. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Its structure features two amino groups and a fluorine atom positioned on a benzene ring, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to its role as a precursor in the synthesis of various pharmaceutical compounds. It has been identified as an important intermediate in the development of anti-cancer drugs. The amino groups enhance its nucleophilicity, allowing it to participate in various biochemical reactions that can influence cell proliferation and apoptosis pathways .

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular processes involved in cancer progression. For instance, it has been used in the synthesis of compounds that target specific cancer cell lines .
  • Antimycobacterial Activity : Novel derivatives of this compound have demonstrated promising activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Neuroprotective Effects : Some studies suggest that fluorinated compounds may possess neuroprotective properties, although specific data on this compound remains limited .

Toxicity and Safety

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological studies indicate that high concentrations may lead to cytotoxic effects on various cell lines. Understanding the dosage-response relationship is essential for developing safe therapeutic applications .

Anticancer Applications

A study published in Nature highlighted the synthesis of new compounds derived from this compound that showed enhanced efficacy against non-small cell lung cancer (NSCLC). The research involved evaluating the pharmacokinetics and pharmacodynamics of these compounds through preclinical trials. Results indicated a significant reduction in tumor size when administered in appropriate dosages .

Antitubercular Activity

In another study focusing on antimycobacterial activity, researchers synthesized a series of this compound derivatives. Compounds were tested against the H37Rv strain of Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). Two derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard treatments, suggesting their potential as new antitubercular agents .

Neuroprotective Studies

Research exploring the neuroprotective effects of this compound indicated that certain derivatives could mitigate oxidative stress-induced neuronal damage. The studies utilized various in vitro models to assess cell viability and apoptotic markers following treatment with these compounds .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compound StructureAnticancer, Antitubercular
2-Fluoroaniline StructureLower potency in anticancer applications
3-Fluoroaniline StructureModerate biological activity
5-Fluoro-1H-benzimidazole StructureAntimycobacterial

This table illustrates how this compound compares with other fluorinated anilines and benzimidazoles regarding biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Fluorobenzene-1,2-diamine, and how is purity assessed?

  • Synthetic Routes :

  • Reduction of nitro precursors : Nitro groups in compounds like 4-nitrobenzene-1,2-diamine can be reduced using tin and hydrochloric acid (Sn/HCl) to yield the diamine .
  • Direct fluorination : Fluorination of o-phenylenediamine derivatives via electrophilic substitution or halogen exchange reactions.
    • Purity Assessment :
  • HPLC/GC-MS : Used to confirm >97% purity, as reported in commercial specifications .
  • Melting Point Analysis : Tm = 94–98°C (deviations indicate impurities) .
    • Applications : Primarily serves as a precursor for Schiff bases in pharmaceuticals and ligands for battery materials .

Q. How is this compound utilized in Schiff base formation for pharmaceutical applications?

  • Methodology :

  • Condensation Reactions : React with carbonyl compounds (e.g., aldehydes/ketones) under reflux in ethanol or DMF.
  • Characterization : Schiff bases are analyzed via NMR, FT-IR, and X-ray crystallography to confirm imine bond formation .
    • Case Study : In HDAC inhibitor synthesis, the diamine reacts with (E)-3-(pyridin-3-yl)acrylic acid derivatives to form amide bonds, critical for epigenetic drug development .

Advanced Research Questions

Q. How can researchers resolve contradictions in the acylation sites of this compound during HDAC inhibitor synthesis?

  • Contradiction : Ambiguity arises from competing reactivity of the two amino groups (para vs. ortho positions), leading to structural isomers like chidamide (N-(2-amino-4-fluorophenyl)-...) vs. its isomer (N-(2-amino-5-fluorophenyl)-...) .
  • Resolution Strategies :

  • Single-Crystal X-ray Diffraction : Definitive structural confirmation, as demonstrated in chidamide synthesis .
  • Regioselective Protection : Temporarily block one amino group using Boc or Fmoc protecting agents to direct acylation .
    • Data Analysis : Compare NMR chemical shifts (e.g., δ ~6.5–7.5 ppm for aromatic protons) and HRMS to distinguish isomers .

Q. What methodological considerations are critical when using this compound in polymer synthesis for thermal stability?

  • Polymer Design :

  • Polyimide Synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) in NMP under nitrogen, yielding thermally stable polymers (>300°C decomposition) .
  • Crosslinking Agents : Fluorine enhances hydrophobicity and chemical resistance in epoxy resins .
    • Optimization Challenges :
  • Solubility : Requires polar aprotic solvents (DMF, DMSO) due to limited solubility in non-polar media .
  • Stoichiometric Precision : Excess diamine can lead to branching, reducing mechanical strength .

Q. How does this compound compare to other diamines in protein conjugation efficiency?

  • Experimental Design :

  • EDC-Mediated Conjugation : Compare fluorescence (BCECF), ELISA (OD values), and Western blot intensity with BSA .
  • Results : this compound shows moderate activity (OD ~0.4 vs. 1.2 for PEG-diamine) due to steric hindrance from the fluorine substituent .
    • Statistical Analysis : ANOVA or t-tests validate significance across triplicate experiments .

Properties

IUPAC Name

4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWNOOZQVJONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190145
Record name 4-Fluorobenzene-1,2-diamine
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-31-7
Record name 4-Fluoro-1,2-phenylenediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzene-1,2-diamine
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Record name 4-Fluorobenzene-1,2-diamine
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Record name 4-fluorobenzene-1,2-diamine
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Synthesis routes and methods

Procedure details

4-Fluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al. (Tsuji, Y. et al., J. Org. Chem. 55: 580 (1990)). A suspension of Zn powder (10.5 g, 0.160 mol), CaCl2 (1.05 g) and H2O in 40 ml EtOH was heated to reflux with stirring under N2. To this was added slowly dropwise a solution of 4-fluoro-2-nitroaniline (2.00 g, 12.8 mmol) in 10 mL EtOH. The reaction mixture was refluxed 8 h. TLC analysis (silica gel, 2:1 benzene:EtOAc) indicated complete disappearance of the starting material. The Zn was removed by vacuum filtration, and the solvent rotary evaporated. The residue was dissolved in 50 mL Et2O and the solution extracted with 3×25 mL 1N HCl. The aqueous layers were combined and basified with 50% aq. NaOH (6 g) and the resulting solution extracted with 3×25 mL Et2O. The Et2O layers were combined and dried (MgSO4). The solvent was rotary evaporated to yield 1.36 g (84%) of a brown solid. mp 90°-92° C. 1H NMR (CDCl3) δ 3.18 (brs, 2H, NH2); 3.58 (brs, 2H, NH2); 6.44 (m, 2H, ArH), 6.61 (m, 1H, ArH).
Quantity
2 g
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reactant
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10 mL
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1.05 g
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40 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluorobenzene-1,2-diamine
4-Fluorobenzene-1,2-diamine
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4-Fluorobenzene-1,2-diamine
4-Fluorobenzene-1,2-diamine

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